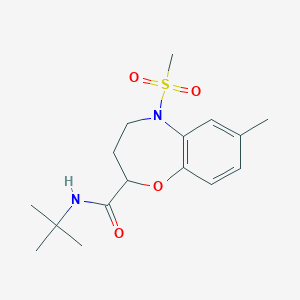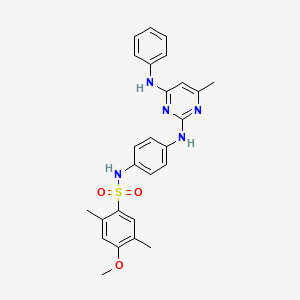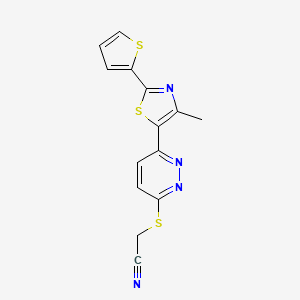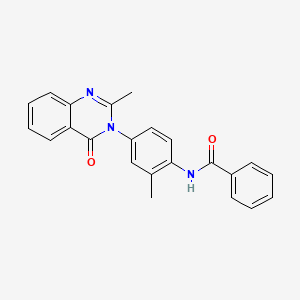![molecular formula C22H22N2O3S B11242312 1-(4-((1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B11242312.png)
1-(4-((1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[1-(4-METHYLPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZIN-2-YL]SULFONYL}PHENYL)ETHAN-1-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical synthesis. This compound features a unique structure that includes a pyrrolo[1,2-a]pyrazine core, a sulfonyl group, and a phenyl ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[1-(4-METHYLPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZIN-2-YL]SULFONYL}PHENYL)ETHAN-1-ONE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the pyrrolo[1,2-a]pyrazine core through cyclization reactions.
- Introduction of the sulfonyl group via sulfonylation reactions.
- Attachment of the phenyl ring through coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[1-(4-METHYLPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZIN-2-YL]SULFONYL}PHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-{[1-(4-METHYLPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZIN-2-YL]SULFONYL}PHENYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.
Materials Science: Utilized in the design of novel materials with specific electronic or optical properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(4-METHYLPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZIN-2-YL]SULFONYL}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrrolo[1,2-a]pyrazine core may interact with nucleic acids or other biomolecules. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
- 1-(4-METHOXYPHENYL)ETHAN-1-ONE
- 1-(4-METHYLPIPERAZIN-1-YL)PHENYL)ETHAN-1-ONE
Uniqueness: 1-(4-{[1-(4-METHYLPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZIN-2-YL]SULFONYL}PHENYL)ETHAN-1-ONE is unique due to its combination of a pyrrolo[1,2-a]pyrazine core and a sulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H22N2O3S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[4-[[1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]ethanone |
InChI |
InChI=1S/C22H22N2O3S/c1-16-5-7-19(8-6-16)22-21-4-3-13-23(21)14-15-24(22)28(26,27)20-11-9-18(10-12-20)17(2)25/h3-13,22H,14-15H2,1-2H3 |
InChI Key |
TYGLBKURVOLMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11242233.png)
![N-(3,5-Dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242236.png)

![2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11242247.png)
![2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11242262.png)
![N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11242272.png)

![N-(3,4-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11242280.png)

![N-(4-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11242297.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11242298.png)


![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide](/img/structure/B11242319.png)
